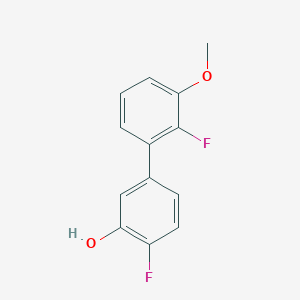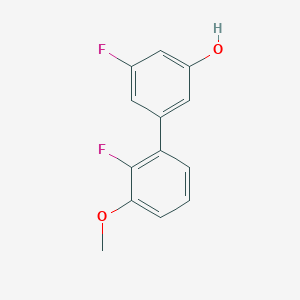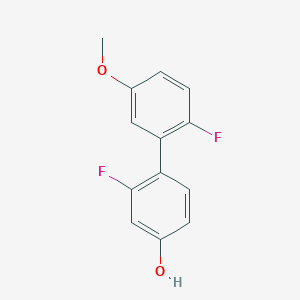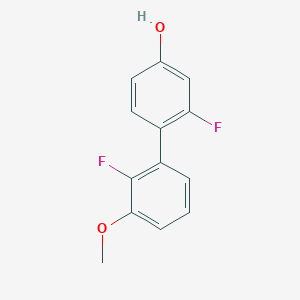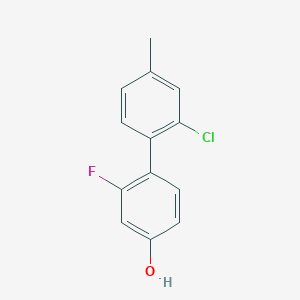
5-(2-Chloro-4-methylphenyl)-2-fluorophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Chloro-4-methylphenyl)-2-fluorophenol, 95% (5-CMP-2FP-95) is an organofluorine compound with a variety of applications in scientific research. It is a colorless, odorless, and crystalline solid at room temperature. 5-CMP-2FP-95 has been used in a range of scientific research applications, including synthesis, biochemical and physiological effects, and laboratory experiments.
Aplicaciones Científicas De Investigación
5-(2-Chloro-4-methylphenyl)-2-fluorophenol, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, including 5-bromo-2-fluorophenol, 4-chloro-2-fluorophenol, and 4-methyl-2-fluorophenol. It has also been used in the synthesis of various pharmaceuticals, such as the anti-inflammatory drug ibuprofen. In addition, 5-(2-Chloro-4-methylphenyl)-2-fluorophenol, 95% has been used in the synthesis of various polymers, including polystyrene and polyethylene.
Mecanismo De Acción
The mechanism of action of 5-(2-Chloro-4-methylphenyl)-2-fluorophenol, 95% is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). Inhibition of COX-2 is believed to be responsible for the anti-inflammatory effects of 5-(2-Chloro-4-methylphenyl)-2-fluorophenol, 95%.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Chloro-4-methylphenyl)-2-fluorophenol, 95% are not fully understood. However, it is believed to have anti-inflammatory, analgesic, and antispasmodic effects. In addition, the compound may have anti-tumor effects and may be useful in the treatment of certain types of cancers.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(2-Chloro-4-methylphenyl)-2-fluorophenol, 95% in laboratory experiments include its high purity, ease of synthesis, and low cost. However, the compound has certain limitations. For example, it is not water soluble and can be difficult to handle in aqueous solutions. In addition, the compound is not very stable, and it can degrade over time.
Direcciones Futuras
There are several potential future directions for the use of 5-(2-Chloro-4-methylphenyl)-2-fluorophenol, 95% in scientific research. These include further research into its mechanism of action, potential applications in the treatment of various diseases, and further development of synthesis methods. In addition, further research could be conducted into the potential use of the compound in the synthesis of new pharmaceuticals and polymers. Finally, further research could be conducted into the potential use of 5-(2-Chloro-4-methylphenyl)-2-fluorophenol, 95% in the development of new drug delivery systems.
Métodos De Síntesis
5-(2-Chloro-4-methylphenyl)-2-fluorophenol, 95% is synthesized through a two-step process. The first step involves the reaction of 4-methylphenol and 2-chloro-4-methylphenol with sodium fluoride in an aqueous medium. This reaction yields 5-(2-Chloro-4-methylphenyl)-2-fluorophenol, 95% as a white solid. The second step involves the purification of the compound through column chromatography. The resulting product is a white crystalline solid with a purity of 95%.
Propiedades
IUPAC Name |
5-(2-chloro-4-methylphenyl)-2-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO/c1-8-2-4-10(11(14)6-8)9-3-5-12(15)13(16)7-9/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUIIBLVWASEDNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=C(C=C2)F)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40684303 |
Source


|
| Record name | 2'-Chloro-4-fluoro-4'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261890-79-2 |
Source


|
| Record name | 2'-Chloro-4-fluoro-4'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

